molecular formula C7H6BrIO B2847189 (3-Bromo-5-iodophenyl)methanol CAS No. 188813-08-3

(3-Bromo-5-iodophenyl)methanol

Cat. No.: B2847189
CAS No.: 188813-08-3
M. Wt: 312.932
InChI Key: LSHKEWNEFDSMTN-UHFFFAOYSA-N
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Description

(3-Bromo-5-iodophenyl)methanol (C₇H₆BrIO, molecular weight 323.93 g/mol) is a halogenated aromatic alcohol featuring bromine and iodine substituents at the 3- and 5-positions of the phenyl ring, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of RAS inhibitors like Elironrasib (RMC-6291), where it undergoes functionalization to generate protected intermediates or oxidized derivatives .

Properties

IUPAC Name

(3-bromo-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHKEWNEFDSMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the bromination of 5-iodophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-iodophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding phenylmethanol.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: 3-Bromo-5-iodobenzaldehyde or 3-Bromo-5-iodobenzoic acid.

    Reduction: Phenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-iodophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound C₇H₆BrIO Br (3), I (5), -CH₂OH 323.93 Pharma intermediates (e.g., Elironrasib); Suzuki couplings
(2-Bromo-5-iodophenyl)methanol C₇H₆BrIO Br (2), I (5), -CH₂OH 323.93 Limited data; positional isomer may alter electronic effects
(3-Bromo-5-fluorophenyl)methanol C₇H₆BrFO Br (3), F (5), -CH₂OH 221.03 Smaller halogen enhances electrophilicity; lower steric hindrance
(3-Amino-4-bromophenyl)methanol C₇H₈BrNO NH₂ (3), Br (4), -CH₂OH 202.05 Amino group enables nucleophilic reactions (e.g., amide formation)
(3-Bromo-5-methoxyphenyl)methanol C₈H₈BrO₂ Br (3), OCH₃ (5), -CH₂OH 247.06 Methoxy group deactivates ring; alters solubility and redox behavior

Key Findings:

Halogen Effects: Iodine’s polarizability in this compound enhances its suitability for cross-coupling reactions compared to fluorine or bromine-only analogs . Bromine at the 3-position directs electrophilic substitution to the para position relative to iodine, enabling regioselective functionalization .

Functional Group Influence: Amino Substituents: (3-Amino-4-bromophenyl)methanol’s NH₂ group facilitates conjugation with carbonyl groups, making it a precursor for Schiff base synthesis . Methoxy Substituents: The electron-donating methoxy group in (3-Bromo-5-methoxyphenyl)methanol reduces ring reactivity toward electrophiles but improves solubility in polar solvents .

Heterocyclic Analogs

Isoxazole-containing derivatives exhibit distinct electronic and steric profiles compared to purely aromatic systems:

Table 2: Heterocyclic Derivatives

Compound Name Molecular Formula Key Features Applications Reference
(3-Bromoisoxazol-5-yl)methanol C₄H₄BrNO₂ Isoxazole ring with Br (3), -CH₂OH Potential agrochemical intermediates
(3-(2-Bromophenyl)isoxazol-5-yl)methanol C₁₀H₈BrNO₂ Bromophenyl-isoxazole hybrid Research chemical for drug discovery

Key Findings:

  • Electronic Effects : The isoxazole ring’s electron-deficient nature alters reactivity compared to benzene derivatives, favoring nucleophilic attacks at the 5-position .
  • Hybrid Structures: Compounds like (3-(2-Bromophenyl)isoxazol-5-yl)methanol combine aromatic and heterocyclic motifs, expanding utility in medicinal chemistry .

Biological Activity

Overview

(3-Bromo-5-iodophenyl)methanol is a halogenated phenylmethanol derivative with the molecular formula C7H6BrIOC_7H_6BrIO. This compound is notable for its potential biological activities, which are primarily attributed to its structural features, including the presence of bromine and iodine atoms that can influence its interactions with biological targets.

The compound is characterized by the following properties:

  • Molecular Weight : 267.93 g/mol
  • Melting Point : Information not widely available, but derivatives often have defined melting points.
  • Solubility : Generally soluble in organic solvents, but specific solubility data for this compound is limited.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions may modulate enzyme activity, receptor binding, and other critical biological processes.

Biological Applications

Research into the biological applications of this compound has revealed several potential uses:

  • Antifungal Activity : Some studies suggest that derivatives of this compound may exhibit antifungal properties. For instance, related compounds have shown effectiveness against pathogenic fungi such as Cryptococcus species and Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.25 µg/ml to over 64 µg/ml depending on the strain .
  • Medicinal Chemistry : The compound serves as a building block in the synthesis of biologically active molecules. Its halogenated nature allows it to be a precursor for drugs targeting specific diseases, particularly in oncology and infectious diseases.

Case Studies and Research Findings

A review of available literature indicates several key findings regarding the biological activity of this compound:

  • Antifungal Properties : A study highlighted that derivatives similar to this compound exhibited significant antifungal activity against resistant strains of C. neoformans. The study reported MIC values as low as 1 µg/ml for certain strains, indicating potent antifungal effects .
  • Chemical Synthesis Applications : The compound is used extensively in organic synthesis, serving as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in drug development.
  • In Vivo Studies : Pharmacokinetic studies involving related compounds demonstrated favorable half-lives in animal models, suggesting good absorption and distribution characteristics that are crucial for therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameBromine PositionIodine PositionNotable Activity
This compound35Antifungal potential
(3-Bromo-2-iodophenyl)methanol32Limited data on biological activity
(4-Bromo-5-iodophenyl)methanol45Higher reactivity in certain assays

This table illustrates how variations in halogen positioning can affect the biological properties and reactivity of these compounds.

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